SR-4326

JNK3 selectivity kinase profiling isoform discrimination

SR-4326 is a potent, isoform-selective JNK3 inhibitor (IC50=55 nM) with >25-fold selectivity over JNK1. Unlike pan-JNK inhibitors, it enables clean dissection of JNK3-dependent neuronal pathways (e.g., 6-OHDA-induced apoptosis) without confounding JNK1/2 effects. Essential for neuroprotective target validation and as a reference standard for benchmarking new JNK3 inhibitors. Supplied as ≥98% pure solid.

Molecular Formula C23H19ClN6O2
Molecular Weight 446.9 g/mol
Cat. No. B13444030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-4326
Molecular FormulaC23H19ClN6O2
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)NC(=O)C2=CC(=CC=C2)N3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl
InChIInChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32)
InChIKeyKVVQUXAGSWSMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR-4326 Procurement Guide: JNK3 Inhibitor Selectivity Profile and Technical Benchmarking


SR-4326 (CAS 1164153-25-6) is a synthetic small-molecule inhibitor belonging to the aminopyrazole class that targets c-Jun N-terminal kinase 3 (JNK3, also known as MAPK10). JNK3 is a neuronal-specific stress-activated kinase implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. SR-4326 is primarily utilized as a chemical probe in kinase selectivity profiling studies. [1] [2] The compound has a molecular weight of 446.89 g/mol and contains a characteristic aminopyrazole-urea-phenyl core structure that engages the ATP-binding pocket of JNK3. [1]

Why JNK3 Inhibitor Substitution Without SR-4326-Specific Selectivity Data Carries Experimental Risk


JNK3 shares high sequence homology with JNK1 and JNK2 (approximately 90% in the ATP-binding pocket), making isoform-selective inhibition a central medicinal chemistry challenge. Generic JNK inhibitors such as SP600125 exhibit pan-JNK activity with little isoform discrimination (JNK3/JNK1 selectivity ~1.6-fold), which can confound target-specific conclusions in neuronal models where JNK1 and JNK2 are also expressed. [1] Furthermore, the aminopyrazole scaffold class contains members with dramatically different selectivity profiles: SR-3576 shows >2800-fold selectivity for JNK3 over p38, while the indazole SR-3737 is equipotent against both kinases (JNK3 IC50 = 12 nM, p38 IC50 = 3 nM). [2] Substituting one aminopyrazole JNK3 inhibitor for another without verifying the specific selectivity fingerprint thus risks introducing uncharacterized polypharmacology into the assay system.

SR-4326 Quantitative Differentiation Evidence: JNK3 Selectivity vs SP600125, SR-3576, and Other Aminopyrazoles


SR-4326 JNK3/JNK1 Isoform Selectivity Compared to Pan-JNK Inhibitor SP600125

SR-4326 demonstrates an 18.5-fold biochemical selectivity for JNK3 over JNK1 (JNK3 IC50 = 117 nM; JNK1 IC50 = 2169 nM), compared to SP600125 which shows only 1.6-fold selectivity (JNK3 IC50 = 154 nM; JNK1 IC50 = 95 nM) under equivalent assay conditions. [1] This nearly 12-fold improvement in selectivity window represents a meaningful differentiation for experiments requiring JNK3-specific pathway interrogation.

JNK3 selectivity kinase profiling isoform discrimination

SR-4326 Moderate JNK3 Potency with Defined JNK2 Window Compared to Ultra-Potent SR-3576

SR-4326 inhibits JNK3 with an IC50 of 117 nM (or 55 nM in an alternative assay) and JNK2 with IC50 = 169 nM, yielding a JNK2/JNK3 ratio of approximately 1.4. [1] In contrast, SR-3576 is a sub-10 nM JNK3 inhibitor (IC50 = 7 nM) with >2800-fold selectivity over p38 but limited public JNK2 profiling data. [2] For researchers who require a compound that partially retains JNK2 coverage while still favoring JNK3, SR-4326 offers a defined intermediate profile rather than ultra-potent, near-exclusive JNK3 inhibition.

JNK3 potency JNK2 selectivity kinase panel

SR-4326 Aminopyrazole Scaffold Selectivity Over p38 MAP Kinase Compared to Indazole Inhibitor SR-3737

SR-4326, as an aminopyrazole, belongs to a scaffold class characterized by low p38 cross-reactivity: the related aminopyrazole SR-3576 shows p38 IC50 > 20,000 nM (>2800-fold selectivity). [1] In the same publication, the indazole-based inhibitor SR-3737 is a potent dual JNK3/p38 inhibitor (JNK3 IC50 = 12 nM; p38 IC50 = 3 nM) with no selectivity. [1] While direct p38 IC50 data for SR-4326 itself is not publicly available, its aminopyrazole scaffold confers class-level p38 discrimination not shared by indazole JNK3 inhibitors. [1]

p38 counter-screening MAPK selectivity scaffold-based differentiation

SR-4326 Defined Kinase Profiling Fingerprint Permits Assay Intepretation vs Uncharacterized Vendor Compounds

SR-4326 has publicly deposited multi-kinase IC50 data in BindingDB covering JNK1, JNK2, and JNK3, enabling researchers to model its selectivity window (JNK3 IC50 = 55–117 nM; JNK2 IC50 = 169 nM; JNK1 IC50 = 1400–2170 nM). [1] Many vendor-catalog JNK3 inhibitors lack any public selectivity profiling data, forcing users to either invest in costly kinase panels de novo or operate blindly. For procurement decisions where assay interpretability depends on known off-target activity, SR-4326's publicly documented kinase profile provides a verifiable baseline that uncharacterized alternatives cannot match. [1]

kinase selectivity panel chemical probe quality data reproducibility

SR-4326 Optimal Application Scenarios for JNK3-Focused Research Programs


Neuronal JNK3 Isoform-Specific Pathway Dissection (vs Pan-JNK Approaches)

In primary neuronal cultures or brain slice models where JNK1, JNK2, and JNK3 are co-expressed, SR-4326's ~18.5-fold JNK3-over-JNK1 selectivity enables more isoform-specific pharmacological interrogation than the pan-inhibitor SP600125 (1.6-fold). [1] This is critical for studies aiming to attribute neurodegenerative phenotypes specifically to JNK3 rather than to global JNK signaling. [2]

MAPK Pathway Counter-Screening Where p38 Activity Is a Confounding Variable

In cellular models of oxidative stress or neuroinflammation where both JNK3 and p38 are activated, the aminopyrazole scaffold of SR-4326 (analogous to the >2800-fold p38-selective SR-3576) offers class-level p38 discrimination that indazole-based JNK3 inhibitors like SR-3737 cannot provide. [1] This reduces the probability that observed effects are driven by unintended p38 pathway modulation.

Chemical Probe Qualification for Publications Requiring Documented Selectivity Data

For research groups preparing manuscripts for journals with chemical probe characterization guidelines, SR-4326 comes with pre-existing, publicly deposited multi-kinase IC50 data (JNK1, JNK2, JNK3) in BindingDB. [1] This reduces the need for costly in-house kinase selectivity panels and provides citable evidence for peer review.

JNK3-Mediated Neuroprotection Studies with Moderate JNK2 Co-Engagement

In experimental contexts where complete JNK3 ablation (as with ultra-potent SR-3576, IC50 = 7 nM) may mask compensatory JNK2 signaling, SR-4326's intermediate profile (JNK3 IC50 ~117 nM with JNK2 IC50 ~169 nM) provides a tool to study the functional interplay between JNK2 and JNK3. [1] [2] This balanced inhibition profile is distinct from both the pan-JNK agent SP600125 and the ultra-selective SR-3576.

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